![molecular formula C21H23FN4O2S2 B13935275 N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a fluorophenyl group, and a pyridinylsulfanylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorobenzaldehyde, isopropylamine, and a sulfur-containing reagent.
Introduction of the Pyridinylsulfanylmethyl Group: The pyridinylsulfanylmethyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a sulfonyl chloride intermediate.
N-Methylation: The final step involves the methylation of the nitrogen atom in the pyrimidine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Amines, thiols, dimethylformamide (DMF), and reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Various substituted sulfonamides.
科学的研究の応用
N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial, antifungal, and anticancer properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the mechanism of action of related molecules.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
作用機序
The mechanism of action of N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- N-[4-(4-fluoro-phenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidin-5-yl]methanol
- N-[4-(4-fluoro-phenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidin-5-yl]methylamine
- N-[4-(4-fluoro-phenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidin-5-yl]methylthiol
Uniqueness
N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the pyridinylsulfanylmethyl group, in particular, enhances its ability to interact with a broader range of molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C21H23FN4O2S2 |
|---|---|
分子量 |
446.6 g/mol |
IUPAC名 |
N-[4-(4-fluorophenyl)-6-propan-2-yl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C21H23FN4O2S2/c1-14(2)19-17(13-29-18-7-5-6-12-23-18)20(15-8-10-16(22)11-9-15)25-21(24-19)26(3)30(4,27)28/h5-12,14H,13H2,1-4H3 |
InChIキー |
WVVIBMJIIYJRPU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=NC(=C1CSC2=CC=CC=N2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



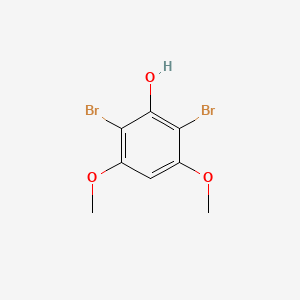
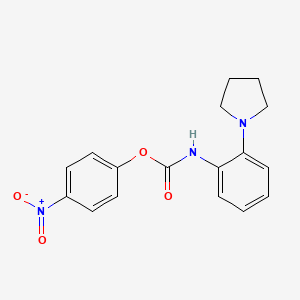
![Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13935209.png)
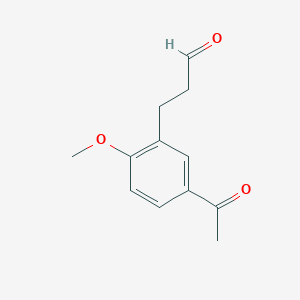
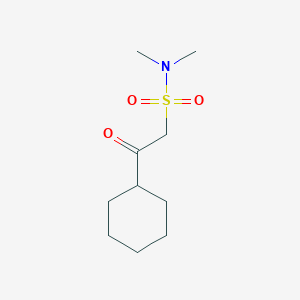


![4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B13935247.png)
![3-{[3-(Ethoxycarbonyl)-6-(methoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B13935250.png)
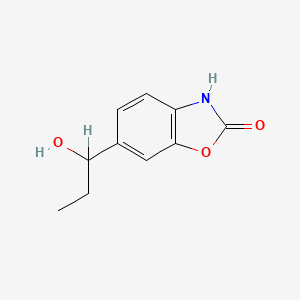
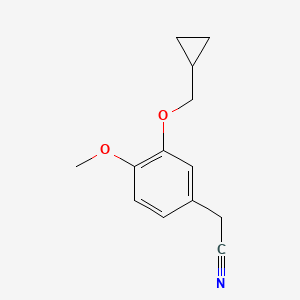

![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)
